(2E)-but-2-en-1-yl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
(2E)-but-2-en-1-yl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C24H29NO3 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-buten-1-yl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is 379.21474379 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Annulated Gamma-Carbolines and Heteropolycycles
Utilizing palladium-catalyzed intramolecular annulation of alkynes, researchers have developed methods to synthesize various gamma-carboline derivatives. This approach demonstrates the potential utility in synthesizing complex polycyclic structures, which could share synthetic pathways or reactive intermediates with the compound (Zhang & Larock, 2003).
Condensation Reactions Involving Carboxylic Acids
A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles, including indoles, highlights the versatility of these reactions in synthesizing a wide range of compounds with potential relevance to the target molecule (Umehara, Ueda, & Tokuyama, 2016).
Oxidative Cyclization of Amino Alcohols
The development of an iridium-catalyzed oxidative cyclization process for synthesizing indole derivatives from amino alcohols suggests a methodological relevance to creating complex heterocycles that could include or be related to the synthesis pathways of the compound (Fujita, Yamamoto, & Yamaguchi, 2002).
Material Science and Catalysis
Selective Oxidation Catalysis
Research on the selective aerobic oxidation of allylic and benzylic alcohols using copper(I) chloride and N-hydroxyindole derivatives reveals the potential application of structurally similar compounds in catalytic processes, emphasizing their role in organic synthesis and material science (Shen et al., 2012).
Antioxidant Studies
Antioxidant and Light Stabilizers
Investigations into the reactions of indolinone nitroxides with phenoxy radicals and their applications as antioxidants or light stabilizers in polymers suggest a potential area where similar compounds could be explored for enhancing the stability and longevity of materials (Carloni et al., 1993).
Properties
IUPAC Name |
[(E)-but-2-enyl] 6-(4-tert-butylphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-6-7-12-28-23(27)22-15(2)21-19(25-22)13-17(14-20(21)26)16-8-10-18(11-9-16)24(3,4)5/h6-11,17,25H,12-14H2,1-5H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERFKCFNRRSNBD-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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